molecular formula C10H4ClF6NS B14632865 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- CAS No. 57014-98-9

2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-

Cat. No.: B14632865
CAS No.: 57014-98-9
M. Wt: 319.65 g/mol
InChI Key: ULUBHYSBHHRNIU-UHFFFAOYSA-N
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Description

2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- typically involves the reaction of 4-chlorobenzaldehyde with other reagents under specific conditions. One common method includes the use of acetophenone and 4-chlorobenzaldehyde under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce different thiazete derivatives.

Scientific Research Applications

2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems in various ways, making it useful for studying biochemical pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2H-1,3-Thiazine, 2-(4-chlorophenyl)tetrahydro-
  • 2H-1,3-Thiazole derivatives

Uniqueness

What sets 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- apart from these similar compounds is its unique trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

57014-98-9

Molecular Formula

C10H4ClF6NS

Molecular Weight

319.65 g/mol

IUPAC Name

4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-1,3-thiazete

InChI

InChI=1S/C10H4ClF6NS/c11-6-3-1-5(2-4-6)7-18-8(19-7,9(12,13)14)10(15,16)17/h1-4H

InChI Key

ULUBHYSBHHRNIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(S2)(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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